cis-1,2-Dimethylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1,2-Dimethylcyclopropane: is a cycloalkane consisting of a cyclopropane ring substituted with two methyl groups attached to adjacent carbon atoms. It is one of the stereoisomers of 1,2-dimethylcyclopropane, with the methyl groups on the same side of the ring. This compound is known for its significant ring strain due to the three-membered cyclopropane ring, which makes it relatively unstable compared to larger cycloalkanes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Carbene Addition: One common method for synthesizing cyclopropanes, including cis-1,2-dimethylcyclopropane, is the addition of carbenes to alkenes.
Simmons-Smith Reaction: This reaction involves the use of diiodomethane and a zinc-copper couple to generate a carbenoid intermediate, which then reacts with an alkene to form the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-1,2-Dimethylcyclopropane can undergo oxidation reactions, often leading to the formation of carbonyl compounds or carboxylic acids.
Reduction: Reduction reactions can convert this compound into less strained cycloalkanes or alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring, leading to various substituted cyclopropanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens such as chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.
Major Products:
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes) or carboxylic acids.
Reduction: Less strained cycloalkanes or alkanes.
Substitution: Halogenated cyclopropanes.
Wissenschaftliche Forschungsanwendungen
cis-1,2-Dimethylcyclopropane has several scientific research applications:
Chemistry: It is used as a model compound to study ring strain and stereochemistry in cycloalkanes.
Biology: Its derivatives are studied for their potential biological activity and interactions with biological molecules.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique properties.
Wirkmechanismus
The mechanism of action of cis-1,2-dimethylcyclopropane primarily involves its high ring strain, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of more stable products. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as interactions with oxidizing agents or halogens .
Vergleich Mit ähnlichen Verbindungen
trans-1,2-Dimethylcyclopropane: This isomer has the methyl groups on opposite sides of the ring, resulting in different physical and chemical properties.
Cyclopropane: The parent compound without any substituents, known for its high ring strain and reactivity.
1,1-Dimethylcyclopropane: Another isomer with both methyl groups attached to the same carbon atom, leading to different reactivity and stability.
Uniqueness: cis-1,2-Dimethylcyclopropane is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. The cis configuration results in different physical properties, such as boiling and melting points, compared to its trans isomer .
Eigenschaften
CAS-Nummer |
930-18-7 |
---|---|
Molekularformel |
C5H10 |
Molekulargewicht |
70.13 g/mol |
IUPAC-Name |
1,2-dimethylcyclopropane |
InChI |
InChI=1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
VKJLDXGFBJBTRQ-UHFFFAOYSA-N |
SMILES |
CC1CC1C |
Kanonische SMILES |
CC1CC1C |
Key on ui other cas no. |
2402-06-4 2511-95-7 |
Synonyme |
1,2-dimethylcyclopropane cis-1,2-dimethylcyclopropane trans-1,2-dimethylcyclopropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.